2-(2-Aminoethoxy)-4-nitrobenzonitrile

Description

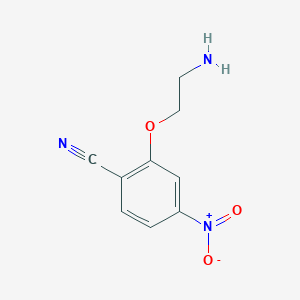

2-(2-Aminoethoxy)-4-nitrobenzonitrile is a benzonitrile derivative featuring a nitro group at the para position and a 2-aminoethoxy substituent at the ortho position. Its molecular formula is C₉H₉N₃O₃, with a calculated molecular weight of 207.19 g/mol. The aminoethoxy group (-O-CH₂-CH₂-NH₂) introduces both hydrophilic and basic characteristics, while the nitro group (-NO₂) contributes strong electron-withdrawing effects, influencing reactivity and stability. This compound is hypothesized to serve as an intermediate in pharmaceuticals or agrochemicals due to its functionalized aromatic backbone .

Properties

Molecular Formula |

C9H9N3O3 |

|---|---|

Molecular Weight |

207.19 g/mol |

IUPAC Name |

2-(2-aminoethoxy)-4-nitrobenzonitrile |

InChI |

InChI=1S/C9H9N3O3/c10-3-4-15-9-5-8(12(13)14)2-1-7(9)6-11/h1-2,5H,3-4,10H2 |

InChI Key |

XTQDGNUEEGADGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OCCN)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(2-Aminoethoxy)-4-nitrobenzonitrile, highlighting differences in substituents, physicochemical properties, and applications:

Key Structural and Functional Differences

Substituent Effects on Reactivity: The aminoethoxy group in the target compound enhances nucleophilicity compared to simple nitrobenzonitriles (e.g., 2-Amino-4-nitrobenzonitrile), enabling participation in condensation or alkylation reactions . Nitro groups in all analogs confer electron-withdrawing effects, directing electrophilic substitution to meta positions and stabilizing negative charges in intermediates.

Solubility and Polarity: The aminoethoxy chain increases water solubility relative to non-polar analogs like 4-(2-Nitrophenoxy)benzonitrile, which has a bulky aromatic ether group . Chlorine in 2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile improves lipid solubility, making it suitable for membrane-penetrating drug candidates .

Hazard Profiles: Aminoethoxy-containing compounds (e.g., 2-(2-Aminoethoxy)Ethanol) exhibit corrosivity and respiratory irritation risks, suggesting similar handling precautions for the target compound . Nitro groups contribute to toxicity, as seen in 2-Amino-4-nitrobenzonitrile’s R20/21/22 hazards (harmful if inhaled, ingested, or absorbed) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.